molecular formula C23H20N4O3 B12188118 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

Cat. No.: B12188118
M. Wt: 400.4 g/mol
InChI Key: IKZKQDUHRLFSHA-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide is a complex organic compound that features both indole and naphthalene moieties. Indole derivatives are known for their significant biological activities, while naphthalene derivatives are often used in various industrial applications. This compound’s unique structure makes it a subject of interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide typically involves the coupling of an indole derivative with a naphthalene derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide is unique due to its combination of indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-naphthalen-1-yloxamide

InChI

InChI=1S/C23H20N4O3/c28-21(20-14-16-7-2-4-10-18(16)26-20)24-12-13-25-22(29)23(30)27-19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14,26H,12-13H2,(H,24,28)(H,25,29)(H,27,30)

InChI Key

IKZKQDUHRLFSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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